N-Butyl Nor Scopolamine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

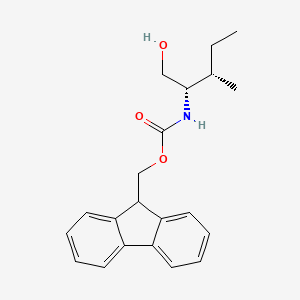

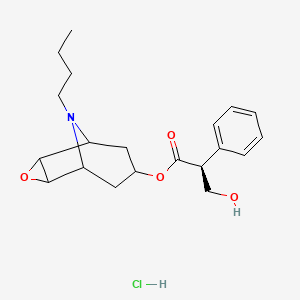

N-Butyl Nor Scopolamine Hydrochloride is a quaternary ammonium compound derived from scopolamine . It is a white crystalline powder that is soluble in water . It is used as a pharmaceutical active substance in various research fields .

Molecular Structure Analysis

The molecular formula of N-Butyl Nor Scopolamine Hydrochloride is C20H28ClNO4 . It has a molecular weight of 381.9 g/mol . The compound is a quaternary ammonium compound derived from scopolamine .Physical And Chemical Properties Analysis

N-Butyl Nor Scopolamine Hydrochloride is a white crystalline powder that is soluble in water . It has a molecular weight of 381.9 g/mol .科学研究应用

Pain Management

“N-Butyl Nor Scopolamine Hydrochloride” is often used in combination with NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) for the treatment of different types of pain . The benefits of this fixed-dose combination are that they improve the response in people with insufficient monotherapy . One active ingredient may counteract adverse reactions from the other .

Spasmolytic Agent

This compound is a type of spasmolytic drug, which is used to reduce spasms in smooth muscles . It is often used in combination with other drugs to enhance their therapeutic effect .

Labor and Delivery

Some studies have focused on various antispasmodic agents, including “N-Butyl Nor Scopolamine Hydrochloride”, to shorten the phase of labor .

Neurology Research

“N-Butyl Nor Scopolamine Hydrochloride” is used in neurology research, particularly in the study of pain and inflammation . It is used as a reference material for highly accurate and reliable data analysis .

Treatment of Broken Bones and Swellings

It is applied externally for broken bones and swellings . This application is based on its anti-inflammatory and analgesic properties .

Treatment of Stomach or Arthritic Pain

“N-Butyl Nor Scopolamine Hydrochloride” is also used in the treatment of stomach or arthritic pain . It helps to reduce the pain and inflammation associated with these conditions .

Antiemetic

This compound is used as an antiemetic, which helps to prevent nausea and vomiting . This makes it useful in the treatment of conditions like motion sickness and post-operative nausea .

Treatment of Clozapine-Induced Hypersalivation

“N-Butyl Nor Scopolamine Hydrochloride” is being explored for further applications, such as the treatment of clozapine-induced hypersalivation . This is a condition where there is excessive production of saliva, often caused by the use of certain medications .

作用机制

Target of Action

N-Butyl Nor Scopolamine Hydrochloride, also known as Butylscopolamine, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .

Mode of Action

Butylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It binds to muscarinic M3 receptors in the gastrointestinal tract . This prevents acetylcholine from binding to and activating the receptors, which would otherwise result in contraction of the smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Butylscopolamine is the cholinergic signaling pathway . By antagonizing the muscarinic acetylcholine receptors, Butylscopolamine inhibits the parasympathetic nervous system, leading to a decrease in various body functions controlled by this system .

Pharmacokinetics

The pharmacokinetics of Butylscopolamine are characterized by its limited bioavailability when administered orally . The maximum drug concentration occurs approximately 0.5 hours after oral administration . A first-pass metabolism is suggested to occur after oral administration of Butylscopolamine, as only 2.6% of non-metabolized Butylscopolamine is excreted in urine .

Result of Action

The primary result of Butylscopolamine’s action is the reduction of spasms and related pain during abdominal cramping . By preventing the contraction of smooth muscle in the gastrointestinal tract, Butylscopolamine effectively reduces the discomfort caused by abdominal cramps .

未来方向

Fixed-dose combinations of NSAIDs and spasmolytic drugs like N-Butyl Nor Scopolamine Hydrochloride are being developed and tested for the treatment of different types of pain . These combinations aim to improve the response in people with insufficient monotherapy, obtain a significant therapeutic effect and faster action with the use of smaller doses of individual drugs .

属性

IUPAC Name |

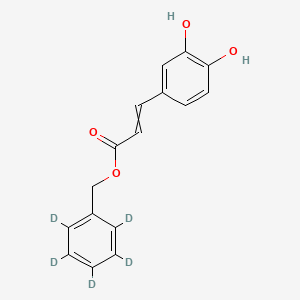

(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLCPCNDUBUVAN-FDOJSRBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747279 |

Source

|

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl Nor Scopolamine Hydrochloride | |

CAS RN |

22235-98-9 |

Source

|

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)

![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B589081.png)